6-Chloromethyl-imidazo[2,1-b]thiazole
CAS No.:
Cat. No.: VC15992902
Molecular Formula: C6H5ClN2S
Molecular Weight: 172.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2S |
|---|---|
| Molecular Weight | 172.64 g/mol |
| IUPAC Name | 6-(chloromethyl)imidazo[2,1-b][1,3]thiazole |
| Standard InChI | InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2 |
| Standard InChI Key | ARUYSNCZGGNUCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=NC(=CN21)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Chloromethyl-imidazo[2,1-b]thiazole features a bicyclic system where the imidazole ring (positions 1–3) merges with the thiazole moiety (positions 2–4). The chloromethyl group at position 6 introduces steric and electronic effects that enhance reactivity toward nucleophiles. Key descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₂S |
| Molecular Weight | 172.64 g/mol |
| IUPAC Name | 6-(chloromethyl)imidazo[2,1-b] thiazole |
| SMILES | C1=CSC2=NC(=CN21)CCl |
| InChIKey | ARUYSNCZGGNUCN-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions in biological targets, while the chloromethyl group serves as a handle for functionalization .
Spectral Characterization
Infrared (IR) spectroscopy reveals absorption bands at 1682 cm⁻¹ (C=O stretch) and 3138 cm⁻¹ (N-H stretch) in derivatives . Nuclear magnetic resonance (NMR) data for the parent compound include:
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¹H NMR (DMSO-d₆): δ 3.87–4.31 (2H, CH₂CO), 7.56–7.78 ppm (aromatic protons) .
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¹³C NMR: δ 172.6 (C=O), 148.2 (imidazole C2), 126.5 (thiazole C5) .
Synthesis and Derivative Formation
Core Synthesis Strategies
The parent compound is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-chloroketones. A representative route involves:
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Formation of ethyl imidazo[2,1-b]thiazole-3-acetate hydrobromide through refluxing 2-amino-thiazole with ethyl bromoacetate .
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Chloromethylation using chloromethyl methyl ether (MOMCl) under acidic conditions to introduce the C6 substituent.
Derivative Libraries
The chloromethyl group undergoes nucleophilic substitution with amines, alcohols, or thiols, yielding analogs with enhanced bioactivity. Notable examples include:
Hydrazone Derivatives
Reaction with hydrazine hydrate produces 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide, which condenses with aldehydes to form hydrazones (e.g., compound 3e, MIC = 6.25 µg/mL against M. tuberculosis) .
Spirothiazolidinones
Cyclization with cyclic ketones (e.g., cyclopentanone) generates spirothiazolidinones (e.g., 5a-c), showing 90% inhibition of M. tuberculosis at 12.5 µg/mL .
Biological Activities and Mechanisms
Antimycobacterial Activity
Derivatives exhibit potency against drug-resistant M. tuberculosis strains via:
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Inhibition of cell wall synthesis: Interference with mycolic acid biosynthesis .
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Energy metabolism disruption: Targeting NADH dehydrogenase .
Table 1: Antitubercular Activity of Select Derivatives
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| 3e | 6.25 | M. tuberculosis H37Rv |
| 5a | 12.5 | M. tuberculosis ATCC 27294 |
| 5c | 12.5 | M. tuberculosis ATCC 35801 |
Antiviral Activity
Spirothiazolidinone derivatives (e.g., 6d) inhibit Coxsackie B4 virus replication (EC₅₀ = 3.2 µM) by blocking viral RNA polymerase .
Antimicrobial Applications
Chloromethyl-substituted analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).
Pharmacological and Toxicological Profiles
ADME Properties
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Absorption: Moderate bioavailability (45–60%) due to high logP (2.8).
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Metabolism: Hepatic oxidation via CYP3A4, yielding inactive sulfoxide metabolites .
Toxicity Screening
Analytical and Industrial Applications
Quality Control Methods
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HPLC: C18 column, mobile phase = acetonitrile/water (70:30), retention time = 6.8 min.
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Mass Spectrometry: APCI(+) MS m/z 419 [M+H+2]⁺ for brominated derivatives .
Scale-Up Synthesis
Kilogram-scale production achieves 78% yield using continuous-flow reactors at 120°C.
Future Directions and Challenges
Structure-Activity Relationship (SAR) Optimization
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Electron-withdrawing groups at C6 enhance antitubercular potency but reduce solubility.
Clinical Translation Barriers
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